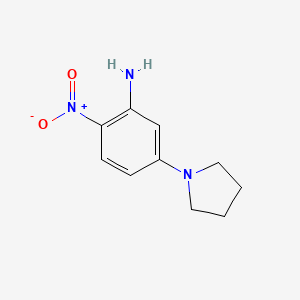

2-Nitro-5-(1-pyrrolidinyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319923 | |

| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

289913-98-0 | |

| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-5-(1-pyrrolidinyl)aniline

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-5-(1-pyrrolidinyl)aniline, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, reactivity, and safety considerations. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this compound in research and development endeavors.

Introduction: The Strategic Importance of Substituted Nitroanilines

Substituted anilines, particularly those bearing nitro groups, are foundational building blocks in medicinal chemistry and materials science.[1] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a unique electronic profile, rendering the molecule susceptible to a variety of chemical transformations. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine, which is a common step in the synthesis of heterocyclic compounds and other complex molecular architectures.[2]

The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds.[3] Its inclusion in a molecular structure can enhance solubility, modulate basicity, and provide a three-dimensional vector for exploring interactions with biological targets.[3] The combination of these structural features in this compound results in a molecule of significant interest for the synthesis of novel pharmaceutical agents and functional materials.

This guide will systematically detail the known properties and synthetic methodologies for this compound, providing a robust framework for its application in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and synthesis. This section outlines the key identifiers and physicochemical characteristics of this compound.

| Property | Value | Source |

| IUPAC Name | 2-nitro-5-(pyrrolidin-1-yl)aniline | [4] |

| Synonyms | This compound | |

| CAS Number | 289913-98-0 | [4] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Appearance | Solid (predicted) | |

| InChI | 1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |

| InChIKey | KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |

| SMILES | C1CN(C=C(C=C1N)[O-])CC1 | [4] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. These properties should be determined empirically upon synthesis.

Synthesis and Characterization

The synthesis of this compound is not prominently detailed in the literature, necessitating a rational design of synthetic protocols based on established chemical principles. The most plausible and efficient approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction.

Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an aromatic ring by a nucleophile.[6] The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[6] This EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.

For the synthesis of this compound, a suitable starting material would be an aniline derivative with a good leaving group (e.g., a halogen) at the 5-position and a nitro group at the 2-position. 5-Chloro-2-nitroaniline is a commercially available and logical precursor. The nucleophile in this reaction is pyrrolidine.

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via an SNAr reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Reagents and Equipment:

-

5-Chloro-2-nitroaniline

-

Pyrrolidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 5-chloro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylacetamide.[7]

-

Addition of Nucleophile: To the stirring suspension, add pyrrolidine (2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 120 °C and maintain for 12-24 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | Ar-H (H-3) |

| ~6.2 - 6.4 | dd | 1H | Ar-H (H-4) |

| ~6.1 - 6.3 | d | 1H | Ar-H (H-6) |

| ~4.8 - 5.2 | br s | 2H | -NH₂ |

| ~3.2 - 3.4 | t | 4H | N-CH₂ (pyrrolidine) |

| ~1.9 - 2.1 | m | 4H | CH₂-CH₂ (pyrrolidine) |

¹³C NMR (125 MHz, CDCl₃): Predicted signals would include aromatic carbons (with those ortho and para to the nitro and amino groups showing characteristic shifts), and two signals for the pyrrolidine ring carbons.

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be observed at m/z = 207.23.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the nitro group, the primary aromatic amine, and the pyrrolidine-substituted aromatic ring.

Reactivity Profile

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Nitro-5-(pyrrolidin-1-yl)aniline 95.00% | CAS: 289913-98-0 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Nitro-5-(1-pyrrolidinyl)aniline (CAS No. 289913-98-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Nitro-5-(1-pyrrolidinyl)aniline, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. This document, therefore, consolidates available information from chemical suppliers and extrapolates knowledge from structurally related compounds to provide a practical and insightful resource for researchers.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 289913-98-0 , is an aromatic amine containing a nitro group and a pyrrolidine substituent. The strategic placement of these functional groups—an electron-donating pyrrolidinyl group and an electron-withdrawing nitro group on an aniline scaffold—makes it an intriguing candidate for the synthesis of more complex molecules. The pyrrolidine ring is a common motif in many biologically active compounds, valued for its ability to explore three-dimensional chemical space, while the nitroaniline core is a well-established pharmacophore and a versatile synthetic intermediate.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 289913-98-0 | Advanced ChemBlocks Corp. |

| Molecular Formula | C₁₀H₁₃N₃O₂ | Advanced ChemBlocks Corp. |

| Molecular Weight | 207.23 g/mol | Advanced ChemBlocks Corp. |

| IUPAC Name | 2-nitro-5-(pyrrolidin-1-yl)aniline | Advanced ChemBlocks Corp. |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Based on general solubility of nitroanilines. |

| pKa | Estimated to be around 2-3 for the anilinium ion. | The electron-withdrawing nitro group significantly reduces the basicity of the amino group. |

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient synthetic route can be proposed based on the well-established nucleophilic aromatic substitution (SNAr) reaction. This approach is analogous to the synthesis of similar compounds, such as 2-Nitro-5-(1-piperazinyl)aniline, which is prepared from 5-chloro-2-nitroaniline and piperazine[1].

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of a suitable 5-halo-2-nitroaniline with pyrrolidine in the presence of a base. The nitro group, being strongly electron-withdrawing and positioned ortho to the amino group and para to the halogen, activates the aromatic ring for nucleophilic attack.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Reaction:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add pyrrolidine (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.0-8.0 ppm. The proton ortho to the nitro group will be the most downfield. - Protons of the pyrrolidine ring (8H) appearing as multiplets in the range of δ 1.8-3.5 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 100-150 ppm. - Pyrrolidine carbons (4C) in the range of δ 25-50 ppm. |

| IR (Infrared) | - N-H stretching of the primary amine around 3300-3500 cm⁻¹ (two bands). - Asymmetric and symmetric stretching of the nitro group around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C-N stretching of the pyrrolidine around 1180-1360 cm⁻¹. |

| Mass Spec. (MS) | - Expected molecular ion peak [M]⁺ at m/z = 207. |

Applications in Research and Drug Development

While specific applications of this compound have not been extensively documented, its structural motifs suggest significant potential in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The pyrrolidine ring is a key component of numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities including anticancer, antiviral, and CNS-targeting effects[2]. The saturated, non-planar nature of the pyrrolidine ring allows for a greater exploration of 3D space compared to flat aromatic systems, which can lead to improved binding affinity and selectivity for biological targets.

-

Role of the Nitroaniline Moiety: Nitroaromatic compounds are known to have diverse biological activities, including antibacterial and anticancer properties[3]. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form cytotoxic species. This makes nitro-containing compounds attractive as potential hypoxia-activated prodrugs. The aniline group provides a reactive handle for further chemical modifications.

-

Potential as a Synthetic Intermediate: This compound can serve as a starting material for the synthesis of more complex heterocyclic systems. For example, the diamine, obtained by reduction of the nitro group, could be used to construct benzimidazoles, a class of compounds with a broad spectrum of pharmacological activities.

Caption: Potential synthetic modifications and applications of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related nitroaniline compounds. Nitroanilines are generally considered toxic and should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Toxicology: Based on data for 2-nitroaniline, this class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin[4][5]. Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis[4].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily available chemical building block with significant potential for applications in drug discovery and materials science. While detailed experimental characterization is lacking in the public domain, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining its potential properties and applications based on the well-understood chemistry of its constituent functional groups. Further research to experimentally validate the properties and explore the synthetic utility of this compound is highly encouraged.

References

-

Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4959. [Link]

-

Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

Sources

- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2-Nitro-5-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(1-pyrrolidinyl)aniline is a substituted nitroaniline derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a nitro-activated aromatic ring coupled with a pyrrolidine moiety and a primary amine, presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via nucleophilic aromatic substitution, and a discussion of its potential reactivity and applications. The strategic positioning of the electron-withdrawing nitro group and the electron-donating amino and pyrrolidinyl groups makes this molecule an interesting candidate for further functionalization and incorporation into more complex molecular scaffolds.

Molecular Structure and Properties

The core of this compound consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior.

-

2-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring. It activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. This is a crucial factor in the synthetic strategy for this molecule.

-

5-(1-pyrrolidinyl) Group: The pyrrolidine ring, a saturated five-membered heterocycle, is attached to the aniline ring via a nitrogen atom. This tertiary amine acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring.

-

1-Amino Group: The primary amino group is also an electron-donating group and provides a key site for further chemical modifications, such as acylation, alkylation, or diazotization reactions.

The interplay of these substituents creates a molecule with a distinct electronic profile, making it a valuable intermediate for the synthesis of a variety of target compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₂ | |

| Molecular Weight | 207.23 g/mol | |

| CAS Number | 289913-98-0 | |

| Physical Form | Solid |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the activation of the aromatic ring by the nitro group to facilitate the displacement of a suitable leaving group by the incoming pyrrolidine nucleophile.

Reaction Principle

The synthesis proceeds by reacting 5-chloro-2-nitroaniline with pyrrolidine. The electron-withdrawing nitro group at the 2-position activates the chlorine atom at the 5-position (para to the nitro group) for nucleophilic attack. Pyrrolidine, a secondary amine, acts as the nucleophile, displacing the chloride ion to form the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-Nitro-5-(1-piperazinyl)aniline and is expected to yield the desired product.[1]

Materials:

-

5-Chloro-2-nitroaniline

-

Pyrrolidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-2-nitroaniline (1.0 eq), pyrrolidine (excess, e.g., 2-5 eq), and anhydrous potassium carbonate (1.1 eq).

-

Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water. A precipitate of the crude product should form.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The proton ortho to the nitro group will be the most downfield, followed by the proton ortho to the amino group, and finally the proton situated between the amino and pyrrolidinyl groups.

-

Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (N-CH₂) will appear more downfield (δ 3.0-3.5 ppm) than the protons on the other two carbons (β-CH₂) (δ 1.8-2.2 ppm).

-

Amino Protons: A broad singlet corresponding to the two protons of the primary amine is expected, likely in the range of δ 4.0-6.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the nitro and amino groups will have characteristic chemical shifts.

-

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the N-CH₂ carbons appearing more downfield than the β-CH₂ carbons.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

N-O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N Stretching: Aromatic C-N stretching bands will be present in the fingerprint region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.23 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for nitroanilines include the loss of the nitro group (NO₂) and fragments from the pyrrolidine ring.

Potential Applications and Reactivity

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity or unique material properties.

-

Pharmaceutical Scaffolds: The presence of a primary amine allows for its use in the construction of various heterocyclic systems, such as benzimidazoles, which are common motifs in pharmacologically active compounds. The nitro group can be reduced to a second amino group, providing a diamine precursor for further cyclization reactions.

-

Dye Synthesis: The chromophoric nitroaniline core suggests potential applications in the synthesis of azo dyes and other colorants. Diazotization of the primary amine followed by coupling with an appropriate aromatic compound can lead to a wide range of colored molecules.

The reactivity of the molecule is governed by its functional groups. The primary amine can undergo acylation, alkylation, and diazotization. The nitro group can be selectively reduced to an amine, providing a route to 1,2,4-triaminobenzene derivatives. The aromatic ring itself can undergo further electrophilic substitution, although the substitution pattern will be influenced by the combined directing effects of the three existing substituents.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its molecular structure, characterized by a unique substitution pattern on the aniline ring, offers a range of possibilities for further chemical transformations. The provided synthetic protocol, based on a nucleophilic aromatic substitution reaction, offers a reliable method for its preparation. While experimental characterization data is currently limited in the public domain, the predicted spectroscopic properties provide a solid foundation for its identification and analysis. This guide serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2-Nitro-5-(1-pyrrolidinyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(1-pyrrolidinyl)aniline, a valuable chemical intermediate. The primary synthesis route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for functionalizing electron-deficient aromatic systems. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses methods for the characterization and purification of the target compound. Furthermore, critical safety considerations and quantitative data are presented to equip researchers, scientists, and drug development professionals with the knowledge required for a successful and safe synthesis.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol , is a substituted nitroaniline derivative.[1] The incorporation of the pyrrolidine scaffold, a five-membered nitrogen heterocycle, is of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent feature in numerous biologically active compounds, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[2]

The synthesis of this target molecule is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) pathway. This strategy is predicated on the reaction of a nucleophile (pyrrolidine) with an aromatic ring that has been "activated" towards substitution by the presence of a potent electron-withdrawing group, in this case, the nitro (-NO₂) group.[3][4] The nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. A suitable leaving group, typically a halogen, positioned ortho or para to the activating group, is subsequently displaced.

For this synthesis, 5-Chloro-2-nitroaniline is selected as the optimal starting material due to its commercial availability and the well-documented reactivity of the chloro group as an effective leaving group in SNAr reactions under appropriate conditions.[5][6]

The Chemistry: Mechanism and Rationale

The core of this synthesis is the SNAr reaction between 5-Chloro-2-nitroaniline and pyrrolidine. The mechanism proceeds via a two-step addition-elimination sequence.

Causality Behind Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the carbon atom of the benzene ring that is bonded to the chlorine atom. This is the rate-determining step of the reaction.

-

Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed. The strong electron-withdrawing nitro group plays a critical role by delocalizing the negative charge through resonance, thereby stabilizing this otherwise high-energy intermediate.

-

Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride ion, Cl⁻) is expelled from the complex. This simultaneously restores the aromaticity of the ring and yields the final product, this compound. A base is required in the reaction medium to neutralize the hydrogen chloride (HCl) that is cogenerated.

Visualizing the Synthesis Pathway

Caption: Overall reaction scheme for the synthesis.

Visualizing the Reaction Mechanism

Caption: The two-step addition-elimination mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process controls (TLC monitoring) and a robust work-up and purification procedure to ensure high purity of the final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles | Notes |

| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | - | 5.00 g | 29.0 mmol | Limiting Reagent |

| Pyrrolidine | C₄H₉N | 71.12 | - | 6.18 g (7.2 mL) | 86.9 mmol | 3.0 eq. |

| Potassium Carbonate | K₂CO₃ | 138.21 | - | 4.41 g | 31.9 mmol | 1.1 eq., Anhydrous |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | - | 50 mL | - | Anhydrous Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | - | For extraction |

| Deionized Water | H₂O | 18.02 | - | ~500 mL | - | For work-up |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | - | For recrystallization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | Drying agent |

Step-by-Step Methodology

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 5-Chloro-2-nitroaniline (5.00 g, 29.0 mmol), anhydrous potassium carbonate (4.41 g, 31.9 mmol), and anhydrous N,N-dimethylacetamide (50 mL).

-

Addition of Nucleophile: Begin stirring the mixture and add pyrrolidine (7.2 mL, 86.9 mmol) dropwise via syringe.

-

Reaction Execution: Heat the reaction mixture to 120°C using an oil bath and maintain this temperature under a gentle flow of nitrogen. The reaction is analogous to similar substitutions which can take up to 21 hours.[5]

-

In-Process Monitoring (Trustworthiness): After 4 hours, and every 2-4 hours thereafter, monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 5-Chloro-2-nitroaniline spot (starting material) indicates the reaction is nearing completion.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the dark red-brown mixture into a beaker containing 400 mL of crushed ice and water. Stir for 30 minutes to ensure complete precipitation of the crude product.[5]

-

Transfer the resulting suspension to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMAc and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

-

-

Purification:

-

Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified yellow-orange crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. For comparison, the related compound 5-(piperazin-1'-yl)-2-nitroaniline melts at 166-169 °C.[5]

-

Spectroscopic Analysis: While experimental data for the title compound is sparse, predictions can be made based on its constituent functional groups and structurally similar compounds.[7]

Predicted NMR Spectroscopic Data

| ¹H NMR (Predicted, 500 MHz, CDCl₃) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (H-3) | ~8.0 | d | 1H | J ≈ 9.5 |

| Ar-H (H-4) | ~6.4 | dd | 1H | J ≈ 9.5, 2.5 |

| Ar-H (H-6) | ~6.2 | d | 1H | J ≈ 2.5 |

| NH₂ | ~5.9 | br s | 2H | - |

| N-CH₂ (pyrrolidine) | ~3.4 | t | 4H | J ≈ 6.5 |

| CH₂-CH₂ (pyrrolidine) | ~2.0 | m | 4H | - |

| ¹³C NMR (Predicted, 125 MHz, CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| Ar-C (C-5, C-N(pyrrolidine)) | ~150 |

| Ar-C (C-1, C-NH₂) | ~145 |

| Ar-C (C-2, C-NO₂) | ~130 |

| Ar-C (C-3) | ~128 |

| Ar-C (C-4) | ~108 |

| Ar-C (C-6) | ~102 |

| N-CH₂ (pyrrolidine) | ~48 |

| CH₂-CH₂ (pyrrolidine) | ~26 |

Safety and Hazard Management

A thorough understanding and mitigation of risks are essential. This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

5-Chloro-2-nitroaniline (Starting Material): Highly toxic. It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[6]

-

2-Nitroaniline (Related Compound): Toxic if swallowed, in contact with skin, or if inhaled.[8][9][10] The final product should be assumed to have similar toxicity.

-

Pyrrolidine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

DMAc (Solvent): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.

Mandatory Safety Precautions:

-

All operations must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is required at all times: nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors and direct contact with skin.

-

Dispose of all chemical waste in accordance with institutional and environmental regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 5-Chloro-2-nitroaniline is a robust and reliable method. By understanding the underlying chemical principles, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can successfully prepare this valuable intermediate for applications in drug discovery and materials science. The protocol described herein provides a trustworthy and reproducible pathway to achieving a high yield and purity of the target compound.

References

-

CPAChem. (2022). Safety data sheet for 2-Nitroaniline. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

-

Qingdao Sigma Chemical Co., Ltd. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

Maccallini, C., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2756. Retrieved from [Link]

-

Wirth, T., et al. (2019). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Chemistry – A European Journal, 25(52), 12071-12075. Retrieved from [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 208-216. Retrieved from [Link]

-

Senge, M. O., & Sample, H. C. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(68), 15747-15769. Retrieved from [Link]

-

Kar, T. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine substitution. YouTube. Retrieved from [Link]

-

S. Kaviyarasu, et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(3), 488. Retrieved from [Link]

-

Smith, M. D., & Smith, J. M. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(51), 13430-13444. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. 5-クロロ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com:443 [carlroth.com:443]

Spectroscopic Data of 2-Nitro-5-(1-pyrrolidinyl)aniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Nitro-5-(1-pyrrolidinyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this molecule. The guide emphasizes the rationale behind spectral interpretations and provides standardized protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound is a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. Its structural features, including a nitro group, an aniline moiety, and a pyrrolidine ring, give rise to a unique electronic and conformational profile. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide provides a detailed analysis of its predicted spectroscopic signature.

Chemical Structure

The structural formula of this compound is presented below. The numbering of the aromatic protons is crucial for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on established principles of chemical shifts and coupling constants, drawing analogies from structurally related compounds such as 2-nitroaniline and N-aryl pyrrolidines.[1][2][3]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | d | 1H | Ar-H (H-3) | The proton ortho to the electron-withdrawing nitro group is expected to be significantly deshielded and appear far downfield. |

| ~6.3 - 6.5 | dd | 1H | Ar-H (H-4) | This proton is ortho to the electron-donating pyrrolidinyl group and meta to the nitro group, resulting in an intermediate chemical shift. |

| ~6.1 - 6.3 | d | 1H | Ar-H (H-6) | The proton ortho to the aniline and para to the nitro group will be shielded relative to H-3. |

| ~4.8 - 5.2 | br s | 2H | -NH₂ | The chemical shift of the amine protons can be broad and concentration-dependent. |

| ~3.3 - 3.5 | t | 4H | N-CH₂ (pyrrolidine) | Protons on the carbons directly attached to the nitrogen of the pyrrolidine ring. |

| ~1.9 - 2.1 | m | 4H | CH₂-CH₂ (pyrrolidine) | Protons on the other two carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 152 | C-5 | Carbon attached to the electron-donating pyrrolidinyl group. |

| ~145 - 147 | C-1 | Carbon attached to the aniline group. |

| ~138 - 140 | C-2 | Carbon attached to the electron-withdrawing nitro group. |

| ~128 - 130 | C-3 | Aromatic CH ortho to the nitro group. |

| ~108 - 110 | C-4 | Aromatic CH ortho to the pyrrolidinyl group. |

| ~105 - 107 | C-6 | Aromatic CH ortho to the aniline group. |

| ~47 - 49 | N-CH₂ (pyrrolidine) | Carbons of the pyrrolidine ring attached to the nitrogen. |

| ~25 - 27 | CH₂-CH₂ (pyrrolidine) | The other two carbons of the pyrrolidine ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z ≈ 207. The molecular ion peak is expected to be prominent, corresponding to the molecular weight of the compound (C₁₀H₁₃N₃O₂).

-

Key Fragmentation Patterns:

-

Loss of NO₂: A significant fragment at m/z ≈ 161, resulting from the loss of the nitro group.

-

Loss of C₂H₄ from pyrrolidine: Fragmentation of the pyrrolidine ring can lead to a peak at m/z ≈ 179.

-

Formation of a pyrrolidinyl-substituted benzenium ion: Cleavage of the C-N bond connecting the pyrrolidine to the aromatic ring could lead to various fragments.

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a coupled liquid chromatography system (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and elemental composition.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch | Primary amine (-NH₂) |

| 2960 - 2850 | C-H stretch | Pyrrolidine (aliphatic) |

| 1620 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1550 - 1490 | N-O asymmetric stretch | Nitro group (-NO₂) |

| 1360 - 1300 | N-O symmetric stretch | Nitro group (-NO₂) |

| 1340 - 1250 | C-N stretch | Aryl amine |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5][6]

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a robust framework for the identification and characterization of this compound. The detailed protocols and rationale behind the spectral interpretations are intended to empower researchers in their synthetic and analytical endeavors. Experimental verification of this data is encouraged to further validate and refine our understanding of this compound's chemical properties.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.

- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.

- BenchChem. (n.d.). Spectroscopic Profile of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Technical Guide.

- National Institutes of Health. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.

- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.

- Illinois State University. (n.d.). Infrared Spectroscopy.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

2-Nitro-5-(1-pyrrolidinyl)aniline mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Nitro-5-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule whose specific biological activities and mechanism of action are not yet characterized in peer-reviewed literature. However, its chemical structure, combining a nitroaromatic system with a pyrrolidine moiety, suggests a strong potential for bioactivity. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous FDA-approved drugs.[1] The nitroaniline component is a well-established pharmacophore in compounds designed to be activated through bioreduction, a mechanism particularly relevant in antimicrobial and anticancer applications. This guide synthesizes information from related chemical classes to propose a putative mechanism of action for this compound, focusing on a hypothesis of hypoxia-activated cytotoxicity. Furthermore, it provides a comprehensive, step-by-step framework of experimental protocols for researchers to investigate and validate this proposed mechanism.

Introduction: Deconstructing the Molecule

The structure of this compound presents two key functional components that are hallmarks of bioactive compounds: the pyrrolidine ring and the 2-nitroaniline core.

-

The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is a cornerstone of drug discovery.[2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is often advantageous for specific and high-affinity binding to biological targets.[1] Pyrrolidine derivatives exhibit a vast range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and CNS activities.[3]

-

The 2-Nitroaniline Core: Nitroaromatic compounds are a significant class of therapeutic agents.[4] The strongly electron-withdrawing nitro group is central to their function. A common mechanism of action for these compounds is their role as prodrugs that are activated by enzymatic reduction of the nitro group.[4] This process is particularly efficient in low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacterial colonies.[5]

Given the absence of direct experimental data for this compound, this guide will proceed on a hypothesis-driven basis, postulating that its primary mechanism of action is as a hypoxia-activated cytotoxic agent.

A Putative Mechanism of Action: Hypoxia-Activated Cytotoxicity

We propose that this compound functions as a prodrug, selectively activated in hypoxic cells to become a potent cytotoxic agent. This mechanism can be broken down into a multi-stage process, from cellular entry to the induction of cell death.

Stage 1: Cellular Uptake and Bioreduction

The compound is predicted to be sufficiently lipophilic to passively diffuse across the cell membrane. Once in the cytoplasm, the key event is the one-electron reduction of the nitro group. This reaction is catalyzed by various oxidoreductase enzymes, such as NADPH:cytochrome P450 reductase.[5]

Under normal oxygen conditions (normoxia), the resulting nitro radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide radicals.[4] However, in a hypoxic environment, the lack of oxygen allows for further reduction to occur, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[5]

Caption: Proposed bioreductive activation pathway.

Stage 2: Induction of Cellular Damage

The reactive intermediates generated under hypoxia are the ultimate effectors of cytotoxicity. Their mechanism of damage is likely twofold:

-

Macromolecular Adduct Formation: The electrophilic nitroso and hydroxylamine species can form covalent bonds with nucleophilic macromolecules, primarily DNA and proteins.[6] DNA adducts can lead to strand breaks and replication stress, while adduction to proteins can inhibit critical enzyme functions.

-

Oxidative Stress: The reduction process itself, even if incomplete, can generate reactive oxygen species (ROS), leading to a state of oxidative stress that damages lipids, proteins, and DNA.[4]

Stage 3: Triggering Apoptotic Cell Death

The accumulation of extensive DNA damage and cellular stress will activate intrinsic cell death pathways. Key signaling events would include the activation of the ATM/ATR DNA damage response pathways, leading to cell cycle arrest and, ultimately, the initiation of apoptosis, characterized by caspase activation and PARP cleavage.

Experimental Validation: A Step-by-Step Guide

To test this hypothesized mechanism, a logical progression of experiments is required. The following protocols provide a robust framework for the initial biological characterization of this compound.

Experiment 1: Assessment of General Cytotoxicity

The first step is to determine if the compound has cytotoxic activity against cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability.

Protocol: MTT Cytotoxicity Assay [7]

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experiment 2: Investigating Hypoxia-Selective Activity

To test the core hypothesis, cytotoxicity must be compared under normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, ≤1% O₂) conditions.

Protocol: Hypoxic Cytotoxicity Assay

-

Procedure: Follow the MTT assay protocol as described above, but run two identical sets of plates in parallel.

-

Incubation Conditions: Place one set of plates in a standard incubator (normoxia). Place the second set in a specialized hypoxic incubator or chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

-

Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia (a high hypoxia cytotoxicity ratio, IC₅₀(normoxia)/IC₅₀(hypoxia)) would support the hypothesis of reductive activation.

Table 1: Anticipated Cytotoxicity Data

| Cell Line | IC₅₀ (Normoxia, µM) | IC₅₀ (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio |

| HCT116 | > 100 | 5.2 | > 19.2 |

| MCF-7 | 85.6 | 3.8 | 22.5 |

Experiment 3: Detection of DNA Damage

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Protocol: Alkaline Comet Assay [7]

-

Cell Treatment: Treat cells with the compound at its hypoxic IC₅₀ concentration (and a non-toxic concentration as a control) under both normoxic and hypoxic conditions for 24 hours.

-

Slide Preparation: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells by immersing the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the DNA as a nucleoid.

-

Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. A significant increase in tail moment under hypoxic treatment conditions indicates hypoxia-dependent DNA damage.

Caption: Experimental workflow for the Comet Assay.

Conclusion and Future Directions

The chemical architecture of this compound strongly suggests a potential mechanism of action as a hypoxia-activated prodrug. The proposed pathway, involving bioreduction of the nitro group to generate reactive cytotoxic species, is a well-established paradigm for both anticancer and antimicrobial nitroaromatic compounds.[4][8] The provided experimental framework offers a clear and logical path to test this hypothesis, starting with broad cytotoxicity screening and progressing to specific mechanistic assays for hypoxia selectivity and DNA damage.

Future research should focus on identifying the specific reductase enzymes responsible for its activation, characterizing the exact nature of the DNA adducts formed, and evaluating its efficacy in more complex in vitro models, such as 3D tumor spheroids, which possess inherent hypoxic cores. These studies will be critical in determining if this compound or its derivatives hold promise as novel therapeutic agents.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Biologically active pyrrolidine compounds. (n.d.). ResearchGate. Available at: [Link]

-

de Oliveira, R. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). ResearchGate. Available at: [Link]

-

Moreno, S. N. (1988). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. PubMed Central. Available at: [Link]

-

Duan, J. X., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed Central. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 2-Nitro-5-(1-pyrrolidinyl)aniline: A Scaffold for Novel Therapeutics and Materials

Executive Summary

2-Nitro-5-(1-pyrrolidinyl)aniline is a distinct chemical entity for which specific research applications are not yet extensively documented in peer-reviewed literature. However, its molecular architecture, comprising a nitroaniline core functionalized with a pyrrolidine moiety, positions it as a highly promising scaffold for exploration in diverse scientific fields. This guide synthesizes information from analogous chemical structures to forecast and detail potential research applications for this compound. By examining the established roles of its constituent functional groups—the versatile nitroaniline system and the "privileged" pyrrolidinyl ring—we can logically deduce its potential as a key intermediate in drug discovery, a precursor for advanced materials, and a tool for chemical biology. This document provides researchers, chemists, and drug development professionals with a foundational understanding, proposed synthetic routes, and detailed experimental workflows to unlock the potential of this unexplored molecule.

Core Compound Analysis: Synthesis and Physicochemical Profile

A thorough understanding of a molecule begins with its synthesis and fundamental properties. While specific experimental data for this compound is sparse, a reliable synthetic pathway can be extrapolated from established protocols for similar N-arylated nitroanilines.

Proposed Synthetic Route

The most plausible and efficient synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halogen) by an amine. A common precursor, 5-chloro-2-nitroaniline, can be reacted with pyrrolidine in the presence of a base to yield the target compound.[1]

Reaction Scheme: 5-chloro-2-nitroaniline + pyrrolidine → this compound

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Physicochemical Properties

The following table summarizes the predicted and known properties of the core compound and its chlorinated analog, providing a baseline for experimental design.

| Property | This compound | 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline | Data Source |

| Molecular Formula | C₁₀H₁₃N₃O₂ | C₁₀H₁₂ClN₃O₂ | Calculated |

| Molecular Weight | 207.23 g/mol | 241.67 g/mol | Calculated /[2] |

| Appearance | Predicted: Yellow to Orange Solid | / | Analogy[3] |

| Melting Point | Not Available | Not Available | [2] |

| Boiling Point | Not Available | Not Available | [2] |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | Not Available | General chemical principles |

Rationale for Exploration: The Synergy of Two Privileged Scaffolds

The potential of this compound stems from the combined chemical utility of its two primary structural components: the nitroaniline framework and the pyrrolidine ring.

-

The Nitroaniline Core: Nitroaniline derivatives are foundational intermediates in the chemical industry.[4][5] The primary amine can be readily diazotized to form azo dyes, while the nitro group can be reduced to a second amine, creating a diamine. This diamine is a critical precursor for synthesizing heterocyclic systems like benzimidazoles, which are central to many pharmaceuticals.[6][7]

-

The Pyrrolidine Ring: The pyrrolidine motif is a classic example of a "privileged scaffold" in medicinal chemistry. It is found in numerous natural products and FDA-approved drugs. Its inclusion often enhances aqueous solubility, improves pharmacokinetic profiles, and provides a rigid, three-dimensional structure that can optimize binding to biological targets. Furthermore, pyrrolidinyl structures are key components of stable nitroxide radicals used as probes in spectroscopy.[8][9]

Potential Application in Medicinal Chemistry and Drug Discovery

The structure of this compound is highly suggestive of several therapeutic applications, drawing direct parallels from successful research on analogous molecules.

Intermediate for Benzimidazole-Based Anthelmintics

Scientific Rationale: Many potent anthelmintic (anti-worm) drugs are based on a benzimidazole core.[6] A common synthetic strategy for these drugs involves the reduction of a substituted 2-nitroaniline to its corresponding 1,2-phenylenediamine, which is then cyclized.[3][7] The pyrrolidinyl substituent could confer novel solubility and efficacy profiles to a resulting benzimidazole drug.

Experimental Workflow:

-

Reduction of the Nitro Group:

-

Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as iron powder in acetic acid or catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work up the reaction to isolate the crude 4-(1-pyrrolidinyl)benzene-1,2-diamine.

-

-

Benzimidazole Ring Formation (Phillips-Ladenburg Synthesis):

-

React the isolated diamine with an appropriate carboxylic acid (or its derivative, like an aldehyde or orthoester) under acidic conditions (e.g., refluxing in 4M HCl).

-

For example, reaction with formic acid will yield 5-(1-pyrrolidinyl)-1H-benzo[d]imidazole.

-

Purify the final product via recrystallization or column chromatography.

-

-

Biological Screening:

-

Test the synthesized benzimidazole derivative in vitro against relevant parasitic worms (e.g., Haemonchus contortus or Caenorhabditis elegans) to determine its anthelmintic activity.

-

Caption: Workflow for synthesis and testing of benzimidazole anthelmintics.

Scaffold for Enzyme Inhibitors (e.g., SIRT6)

Scientific Rationale: A structurally related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, was identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), an enzyme implicated in diabetes and other metabolic diseases.[10] The study demonstrated that the 5-substituted-2-nitroaniline scaffold is a viable pharmacophore for this target. Given that pyrrolidine and piperazine are both cyclic amines often used interchangeably in early-stage drug discovery to probe structure-activity relationships, this compound is a prime candidate for investigation as a SIRT6 inhibitor.

Experimental Workflow:

-

Primary In Vitro Inhibition Assay:

-

Utilize a commercially available SIRT6 inhibitor screening kit, which is typically fluorescence-based.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to test the compound across a range of concentrations (e.g., from 1 nM to 100 µM).

-

Incubate the compound with recombinant human SIRT6 enzyme, its acetylated peptide substrate, and NAD⁺.

-

Measure the fluorescence signal, which is proportional to the deacetylation activity of SIRT6.

-

Calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

-

Selectivity Profiling:

-

To ensure the compound is not a promiscuous inhibitor, test it against other related enzymes, such as SIRT1, SIRT2, and other classes of histone deacetylases (HDACs).[10]

-

-

Cell-Based Target Engagement:

-

Treat a relevant cell line (e.g., HepG2 human liver cancer cells) with the compound.

-

Use Western blotting to measure the levels of known SIRT6 downstream markers, such as the glucose transporter GLUT-1, to confirm that the compound affects the SIRT6 pathway within a cellular context.[10]

-

Precursor for Novel Insecticides

Scientific Rationale: Researchers have successfully developed inhibitors of the Aedes aegypti mosquito's inwardly rectifying potassium (Kir1) channel based on a 2-nitro-5-(1-piperazinyl)aniline scaffold.[11] These compounds disrupt the mosquito's excretory functions and act as potent larvicides. The pyrrolidinyl group on our target compound serves as a close structural analog to the piperazinyl group in the reported insecticides, making it a compelling candidate for similar activity.

Experimental Workflow:

-

Larvicidal Bioassay:

-

Rear Aedes aegypti larvae to the late 3rd or early 4th instar stage.

-

Prepare solutions of this compound in water (with a small amount of DMSO for solubility) at various concentrations.

-

Expose groups of larvae (e.g., 20 larvae per replicate) to the test solutions for 24-48 hours.

-

Record mortality rates and calculate the LC₅₀ (lethal concentration for 50% of the population).

-

-

Electrophysiological Studies:

-

Use a two-electrode voltage clamp (TEVC) or patch-clamp technique on Xenopus oocytes or insect cell lines (e.g., Sf9) expressing the AeKir1 channel.

-

Perfuse the cells with the compound to directly measure its effect on channel conductance and determine its inhibitory mechanism and potency (IC₅₀).

-

Potential Application in Materials Science

The reactivity of the aniline amine and the properties of the pyrrolidine substituent also suggest applications in the synthesis of functional organic materials.

Precursor for Azo Dyes and Pigments

Scientific Rationale: Aromatic amines are the cornerstone of azo dye synthesis. The primary amine of this compound can be converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling partner (e.g., a phenol or another aniline). The resulting azo compound will be a chromophore. The pyrrolidine and nitro groups will act as auxochromes, modifying the color and properties of the dye.[4][12] The pyrrolidine group, in particular, may enhance solubility in certain solvents or polymer matrices.

Experimental Workflow:

-

Diazotization:

-

Dissolve this compound in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

-

Azo Coupling:

-

In a separate vessel, dissolve a coupling partner (e.g., 2-naphthol or N,N-dimethylaniline) in a basic (for phenols) or acidic (for anilines) solution.

-

Slowly add the cold diazonium salt solution to the coupling partner solution. A brightly colored precipitate, the azo dye, should form immediately.

-

-

Characterization:

-

Isolate the dye by filtration and wash thoroughly.

-

Characterize the product using UV-Visible spectroscopy to determine its maximum absorbance wavelength (λₘₐₓ), which defines its color.

-

Assess properties like solubility and lightfastness.

-

Caption: General workflow for the synthesis of an azo dye.

Summary and Future Directions

While this compound remains a largely uncharacterized compound, a systematic analysis of its structural components provides a robust framework for guiding future research. The evidence from analogous molecules strongly suggests high potential in three key areas:

-

Drug Discovery: As a versatile intermediate for anthelmintic benzimidazoles and as a direct scaffold for developing novel enzyme inhibitors and insecticides.

-

Materials Science: As a precursor for synthesizing new azo dyes with potentially unique color and solubility properties.

-

Chemical Biology: With further modification, as a potential building block for stable radical probes for use in EPR spectroscopy.

The experimental workflows detailed in this guide provide clear, actionable pathways for researchers to begin exploring these possibilities. The synthesis and systematic screening of this compound and a library of its derivatives are critical next steps to validate these compelling hypotheses and unlock the full scientific potential of this promising molecular scaffold.

References

- Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

Knowde. (n.d.). Industrial Applications of Aniline. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Spirocyclic Pyrrolidinyl Nitroxides with Exo‐Methylene Substituents. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

PubChem. (n.d.). 2-Nitro-5-(propylthio)aniline. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). 4-CHLORO-2-NITRO-5-(1-PYRROLIDINYL)ANILINE. Retrieved January 17, 2026, from [Link]

-

PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved January 17, 2026, from [Link]

-

ChemRxiv. (n.d.). Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents. Retrieved January 17, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing nitroaniline derivatives.

-

National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health (NIH). (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved January 17, 2026, from [Link]

-

PubMed. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0635483A1 - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]